molecular formula C9H13NO4S B14490587 Diethyl N-(sulfanylidenemethylidene)-D-aspartate CAS No. 65808-86-8

Diethyl N-(sulfanylidenemethylidene)-D-aspartate

Cat. No.: B14490587
CAS No.: 65808-86-8
M. Wt: 231.27 g/mol
InChI Key: QXDWIJBRASJSJQ-SSDOTTSWSA-N
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Description

Diethyl N-(sulfanylidenemethylidene)-D-aspartate is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(sulfanylidenemethylidene)-D-aspartate typically involves the reaction of diethyl aspartate with a sulfur-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the sulfanylidenemethylidene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(sulfanylidenemethylidene)-D-aspartate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diethyl D-aspartate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl N-(sulfanylidenemethylidene)-D-aspartate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl N-(sulfanylidenemethylidene)-D-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. It may also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl N-(sulfanylmethyl)-D-aspartate
  • Diethyl N-(methylidene)-D-aspartate
  • Diethyl N-(sulfanylidenemethyl)-L-aspartate

Uniqueness

Diethyl N-(sulfanylidenemethylidene)-D-aspartate is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

65808-86-8

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

diethyl (2R)-2-isothiocyanatobutanedioate

InChI

InChI=1S/C9H13NO4S/c1-3-13-8(11)5-7(10-6-15)9(12)14-4-2/h7H,3-5H2,1-2H3/t7-/m1/s1

InChI Key

QXDWIJBRASJSJQ-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)N=C=S

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N=C=S

Origin of Product

United States

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